3-(Aminomethyl)-6-(trifluoromethyl)quinolin-2(1H)-one
Description
Properties
Molecular Formula |
C11H9F3N2O |
|---|---|
Molecular Weight |
242.20 g/mol |
IUPAC Name |
3-(aminomethyl)-6-(trifluoromethyl)-1H-quinolin-2-one |
InChI |
InChI=1S/C11H9F3N2O/c12-11(13,14)8-1-2-9-6(4-8)3-7(5-15)10(17)16-9/h1-4H,5,15H2,(H,16,17) |
InChI Key |
KLHDZNKGTKTYQY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1C(F)(F)F)C=C(C(=O)N2)CN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(aminomethyl)-6-(trifluoromethyl)quinolin-2(1H)-one typically involves the functionalization of quinoxalin-2(1H)-ones. One common method is the electrochemical C–H activation, which allows for the direct functionalization of the quinoxalin-2(1H)-one core. This method avoids the use of stoichiometric oxidants and heavy metal catalysts, making it a more sustainable approach .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the scalability of electrochemical methods in continuous flow reactors suggests potential for industrial applications .
Chemical Reactions Analysis
Types of Reactions
3-(Aminomethyl)-6-(trifluoromethyl)quinolin-2(1H)-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form quinolin-2(1H)-one derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the quinoline core.
Substitution: The compound can undergo substitution reactions, particularly at the aminomethyl and trifluoromethyl positions.
Common Reagents and Conditions
Common reagents used in these reactions include N-hydroxyphthalimide esters for decarboxylative alkylation and aliphatic aldehydes for C–H functionalization . Conditions often involve electrochemical setups or photoredox catalysis .
Major Products
The major products formed from these reactions include various functionalized quinolin-2(1H)-one derivatives, which can be further utilized in drug development and material science .
Scientific Research Applications
3-(Aminomethyl)-6-(trifluoromethyl)quinolin-2(1H)-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of 3-(aminomethyl)-6-(trifluoromethyl)quinolin-2(1H)-one involves its interaction with specific molecular targets. The compound’s effects are mediated through pathways that involve the activation or inhibition of enzymes and receptors. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Similar Compounds
Quinolin-2(1H)-one derivatives exhibit diverse biological activities depending on their substituents. Below is a comparative analysis of structurally related compounds:
Structural Analogs with Trifluoromethyl Groups
- 3-Phenyl-6-(trifluoromethyl)quinolin-2(1H)-one (28) Substituents: Phenyl (position 3), CF₃ (position 6). Synthesis: Prepared via a domino aldol-SNAr-dehydration sequence, yielding a stable crystalline solid .
- 3-(Phenylsulfonyl)-6-(trifluoromethyl)quinolin-2(1H)-one (29) Substituents: Phenylsulfonyl (position 3), CF₃ (position 6). Key Difference: The sulfonyl group increases polarity and may alter target selectivity compared to phenyl or aminomethyl derivatives .
Pyrimidine-Quinolone Hybrids
- 3-(((4-((4-(4-(Trifluoromethyl)phenyl)pyrimidin-2-yl)amino)phenyl)thio)methyl)quinolin-2(1H)-one (29a) Substituents: Thioether-linked pyrimidine (position 3), CF₃ on aryl (position 6). Activity: Acts as a human lactate dehydrogenase A (hLDHA) inhibitor (IC₅₀ = 0.87 µM) due to the pyrimidine moiety’s role in ATP-binding site interactions .
Quinoline Chalcones
- (E)-6-Methoxy-3-(3-(2-methoxyphenyl)-3-oxoprop-1-enyl)quinolin-2(1H)-one (CTR-20) Substituents: Chalcone (position 3), OCH₃ (position 6). Activity: Binds to the colchicine site of tubulin, inducing apoptosis in multidrug-resistant cancer cells . Key Difference: The chalcone moiety enables π-π stacking with tubulin, while the target compound’s aminomethyl group may favor interactions with polar enzyme active sites .
Mannich Base Derivatives
- 3-(Aminomethyl)-6-{3-[4-(trifluoromethyl)phenyl]acryloyl}-2(3H)-benzoxazolones (1a–g) Substituents: Aminomethyl (position 3), CF₃-acryloyl (position 6). Activity: Inhibits carbonic anhydrase (CA) isoforms (Kᵢ = 12–45 nM) and acetylcholinesterase (AChE) (Kᵢ = 28 nM) . Comparison: The benzoxazolone scaffold differs from quinolinone but retains the aminomethyl-CF₃ motif, suggesting broad applicability of these substituents in enzyme inhibition .
Data Table: Key Structural and Functional Comparisons
Research Findings and Implications
- Role of Trifluoromethyl (CF₃): The CF₃ group enhances metabolic stability and electron-deficient character, critical for target binding in both quinolinones (e.g., compound 28 ) and pyrimidine hybrids (e.g., 29a ).
- Aminomethyl Group: This substituent improves aqueous solubility and hydrogen-bonding capacity, as seen in Mannich bases (1a–g ) and hypothesized for the target compound.
- Synthetic Accessibility: Domino reactions (e.g., ) and palladium-catalyzed methods (e.g., ) enable efficient synthesis of quinolinone derivatives, though the target compound’s route remains unexplored.
Biological Activity
3-(Aminomethyl)-6-(trifluoromethyl)quinolin-2(1H)-one is a synthetic compound belonging to the quinoline family, characterized by its unique structural features: an aminomethyl group at the 3-position and a trifluoromethyl group at the 6-position of the quinoline ring. This compound has garnered attention due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research.
- Molecular Formula: C₁₃H₈F₃N₃O
- Molecular Weight: Approximately 242.20 g/mol
- Structural Features:
- Aminomethyl group at position 3
- Trifluoromethyl group at position 6
Antimicrobial Activity
Research indicates that this compound exhibits promising antimicrobial properties . It has been evaluated against various pathogens and shown significant efficacy, particularly against Gram-positive bacteria. The mechanism of action often involves interaction with specific enzymes or metabolic pathways, which can inhibit bacterial growth.
Comparative Efficacy Table
| Compound Name | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| This compound | TBD | Staphylococcus aureus |
| Chloramphenicol | 50 | Staphylococcus aureus |
| Ampicillin | TBD | Gram-positive bacteria |
Anticancer Activity
In addition to its antimicrobial effects, this compound has shown potential as an anticancer agent . Preliminary studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including PC3 (prostate cancer), K562 (chronic myelogenous leukemia), and HeLa (cervical cancer).
Case Study: Cytotoxicity Evaluation
In a recent study, derivatives of quinoline compounds were synthesized and tested for their cytotoxicity against HeLa cells. The following findings were reported:
- Compound Efficacy: The representative compound demonstrated an IC50 value of 0.01 µM , indicating high potency.
- Mechanism of Action: The compound was identified as a new class of tubulin inhibitors, disrupting the tubulin network and inducing apoptosis in a dose-dependent manner.
The biological activity of this compound is largely attributed to its interaction with specific molecular targets:
- Enzyme Inhibition: It acts on enzymes involved in metabolic pathways, modulating biological processes.
- Targeting Mutant Proteins: The compound has been investigated for its role as an inhibitor of certain mutant proteins, showcasing potential in targeted therapies.
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound typically involves functionalization techniques applied to quinoxalin derivatives. A notable method includes electrochemical C–H activation, which allows for direct functionalization without heavy metal catalysts.
Structure-Activity Relationship Insights
The unique substitution pattern of the aminomethyl and trifluoromethyl groups enhances the reactivity and biological profile compared to other quinoline derivatives. SAR studies suggest that:
- The size and nature of substituents significantly influence biological activity.
- Smaller substituents at specific positions may enhance antimicrobial potency.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
